molecular formula C7H11BF3K B13565569 Potassium trifluoro(spiro[2.4]heptan-1-yl)borate

Potassium trifluoro(spiro[2.4]heptan-1-yl)borate

Cat. No.: B13565569
M. Wt: 202.07 g/mol
InChI Key: LNWSIOOLTAMRNF-UHFFFAOYSA-N
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Description

Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is a boron-containing compound with the molecular formula C7H11BF3K and a molecular weight of 202.06 . This compound is part of the borate family and is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(spiro[2.4]heptan-1-yl)borate typically involves the reaction of spirocyclic boronic acids with potassium fluoride in the presence of a suitable solvent. One common method is the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . The reaction conditions often include the use of n-BuLi (n-butyllithium) with dibromo- or diiodomethane, followed by the addition of trialkyl borates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes rigorous purification steps to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(spiro[2.4]heptan-1-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various borate esters, reduced boron compounds, and substituted spirocyclic derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, particularly in organic synthesis and material science .

Properties

Molecular Formula

C7H11BF3K

Molecular Weight

202.07 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide

InChI

InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1

InChI Key

LNWSIOOLTAMRNF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC12CCCC2)(F)(F)F.[K+]

Origin of Product

United States

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